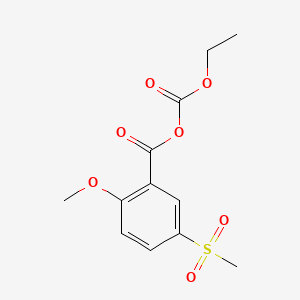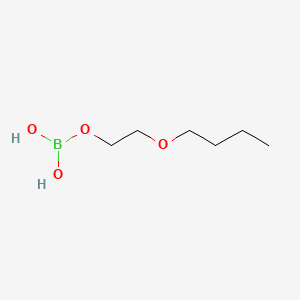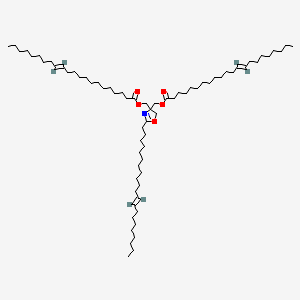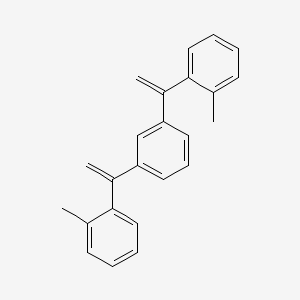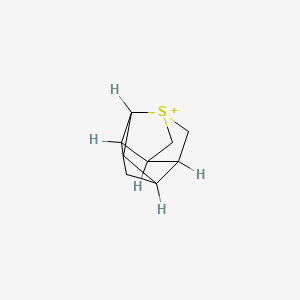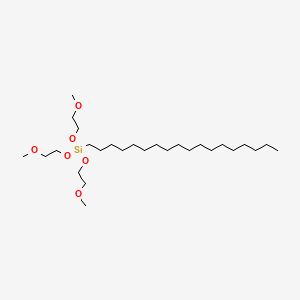
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a long octadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with 2-(2-methoxyethoxy)ethanol and octadecyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, a catalyst such as platinum or palladium is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols and silanes.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Used in the production of specialty polymers and coatings due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with various molecular targets. The ether linkages and silicon atom allow it to form stable complexes with other molecules, which can be utilized in drug delivery and material science applications. The long octadecyl chain provides hydrophobic properties, making it useful in creating hydrophobic coatings and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: Similar in structure but contains a vinyl group instead of an octadecyl chain.
Oligo(ethylene oxide)-functionalized trialkoxysilanes: Similar in having multiple ether linkages but differ in the length and type of alkyl chains.
Uniqueness
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its combination of a long hydrophobic octadecyl chain and multiple ether linkages, which provide both hydrophobic and hydrophilic properties. This makes it versatile for applications in various fields, including materials science and drug delivery.
Eigenschaften
CAS-Nummer |
94277-91-5 |
|---|---|
Molekularformel |
C27H58O6Si |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
tris(2-methoxyethoxy)-octadecylsilane |
InChI |
InChI=1S/C27H58O6Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-34(31-24-21-28-2,32-25-22-29-3)33-26-23-30-4/h5-27H2,1-4H3 |
InChI-Schlüssel |
WDWQURYXUCLBHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCCOC)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


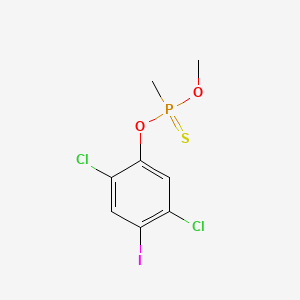

![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
